molecular formula C14H11BrClNO B5856712 3-bromo-N-(2-chlorobenzyl)benzamide

3-bromo-N-(2-chlorobenzyl)benzamide

Cat. No. B5856712
M. Wt: 324.60 g/mol
InChI Key: CTYOOWUTODXLLL-UHFFFAOYSA-N
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Description

The compound “3-bromo-N-(2-chlorobenzyl)benzamide” is a benzamide derivative, a class of compounds known for their diverse chemical and pharmacological properties. Benzamides can be modified through various chemical reactions to yield compounds with specific physical and chemical characteristics, useful in different scientific and industrial applications.

Synthesis Analysis

The synthesis of benzamide derivatives often involves the amide coupling of bromo-substituted benzoic acids with chlorobenzylamines. For instance, the synthesis of related compounds has been achieved through elimination, reduction, and bromination reactions, starting from chloro- and bromo-substituted starting materials (Bi, 2014).

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods like NMR and IR spectroscopy are pivotal in characterizing the molecular structure of benzamide derivatives. These techniques provide detailed information on the molecular conformation, crystalline structure, and intermolecular interactions, crucial for understanding the compound's chemical behavior (Saeed et al., 2010).

Chemical Reactions and Properties

Benzamide derivatives undergo various chemical reactions, including chlorination, bromination, and amidation, enabling the synthesis of a wide range of compounds with diverse chemical properties. The reactivity of these compounds is significantly influenced by the substituents on the benzamide ring, which can alter the electron density and thus the reactivity of the amide bond (Xing & Li, 2015).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as melting points, solubility, and crystal structure, are determined by their molecular structure. The presence of halogen substituents like bromo and chloro groups can significantly influence these properties by affecting the molecular packing and hydrogen bonding patterns in the crystalline state (Suchetan et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of “this compound” can be inferred from related studies on benzamide derivatives. The electron-withdrawing effect of the bromo and chloro substituents affects the acidity of the amide hydrogen and the nucleophilicity of the amide nitrogen, influencing the compound's participation in chemical reactions (Binzet et al., 2009).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Standard safety measures should be taken while handling and storing the compound, including the use of appropriate personal protective equipment .

Future Directions

The future directions in the study of a compound like “3-bromo-N-(2-chlorobenzyl)benzamide” could include exploring its potential biological activities, studying its reactions with various reagents, and investigating its potential uses in the synthesis of other compounds .

properties

IUPAC Name

3-bromo-N-[(2-chlorophenyl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrClNO/c15-12-6-3-5-10(8-12)14(18)17-9-11-4-1-2-7-13(11)16/h1-8H,9H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTYOOWUTODXLLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=CC(=CC=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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